molecular formula C7H4N2O3 B12349973 3-cyano-2-oxo-3H-pyridine-6-carboxylic acid

3-cyano-2-oxo-3H-pyridine-6-carboxylic acid

Cat. No.: B12349973
M. Wt: 164.12 g/mol
InChI Key: QWVWDBVYSQGIMM-UHFFFAOYSA-N
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Description

3-cyano-2-oxo-3H-pyridine-6-carboxylic acid is a nitrogen-containing heterocyclic compound. It is a derivative of pyridine, characterized by the presence of a cyano group (-CN) at the 3-position, an oxo group (=O) at the 2-position, and a carboxylic acid group (-COOH) at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-2-oxo-3H-pyridine-6-carboxylic acid can be achieved through several methods. One common approach involves the reaction of benzaldehyde with cyanoacetamide in the presence of a catalyst such as gold-cobalt supported on titanium dioxide (TiO2). This method is advantageous due to its high selectivity and the use of a recyclable catalyst .

Another method involves the use of sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate, which reacts with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of heterogeneous catalysts, such as gold-cobalt supported on TiO2, is preferred due to their efficiency, reusability, and alignment with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-cyano-2-oxo-3H-pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxo group to form hydroxyl derivatives.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

3-cyano-2-oxo-3H-pyridine-6-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-2-oxo-3H-pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its diverse reactivity make it a valuable compound for various applications .

Properties

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

IUPAC Name

3-cyano-2-oxo-3H-pyridine-6-carboxylic acid

InChI

InChI=1S/C7H4N2O3/c8-3-4-1-2-5(7(11)12)9-6(4)10/h1-2,4H,(H,11,12)

InChI Key

QWVWDBVYSQGIMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=O)C1C#N)C(=O)O

Origin of Product

United States

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